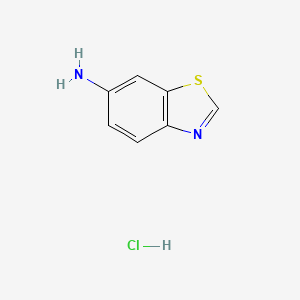

6-Bromo-1H-indazol-3-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of brominated indazole derivatives can be complex and involves multiple steps. For instance, the synthesis of brominated bi-1H-indene derivatives is achieved by substituting hydrogen atoms in the methyl group with bromines, which significantly affects the properties of the compounds . Another example is the preparation of 6-Bromomethyl-4H-1,3-dioxin, which is synthesized from allyl iodide and used as a versatile bromomethyl vinyl ketone equivalent for constructing various heterocycles and carbocycles . Additionally, the synthesis of 2H-indazole-4,7-dione derivatives from 3-phenylsydnone and p-toluquinone involves 1,3-dipolar cycloaddition and subsequent bromination reactions .

Molecular Structure Analysis

The molecular structure of brominated indazole derivatives is characterized by the presence of a bromine atom, which can significantly influence the molecular arrangement and crystal structure. For example, the crystal structure of 6-bromo-5-methyl-2-phenyl-2H-indazole-4,7-dione shows a monoclinic space group with specific unit cell dimensions, indicating the impact of bromination on the molecular conformation .

Chemical Reactions Analysis

Brominated indazole derivatives can participate in various chemical reactions due to the presence of the reactive bromine atom. These reactions include photochromic and photomagnetic properties in the solid state, as well as the ability to undergo further transformations and retrocycloaddition reactions . The bromine atom also facilitates the sequential reactions with nucleophiles at different electrophilic sites, which is crucial for constructing complex molecular frameworks .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated indazole derivatives are influenced by the bromine substitution. The introduction of bromine atoms can lead to changes in UV-Vis absorption spectra, as well as photochromic and photomagnetic properties . These changes are significant for the potential application of these compounds in various fields, including materials science and synthetic organic chemistry.

Scientific Research Applications

Indazole Derivatives in Medicinal Chemistry

Indazole derivatives are celebrated for their wide range of biological activities, which have made them attractive scaffolds in drug discovery and development. For instance, they exhibit antibacterial, anticancer, antioxidant, and anti-inflammatory properties, among others, underlining their versatility as therapeutic agents. The pharmacological importance of the indazole scaffold is underscored by its ability to form the basic structure of numerous compounds with therapeutic value, including derivatives with anticancer and anti-inflammatory activities, as well as applications in neurodegeneration and disorders involving protein kinases (Ali et al., 2013); (Denya et al., 2018).

Catalysis and Organic Synthesis

Indazole derivatives have also found applications in catalysis and organic synthesis, particularly in the development of new synthetic strategies. Transition-metal-catalyzed C–H activation/annulation sequences have emerged as effective tools for constructing functionalized indazole derivatives. These methodologies afford enhanced tolerance in medicinal applications, functional flexibility, and structural complexity, which are crucial for the synthesis of target indazoles in a one-step process (Shiri et al., 2022).

Antioxidant Activity Analysis

In the context of antioxidant activity analysis, indazole derivatives, including those similar to 6-Bromo-1H-indazol-3-ol, can be subjects in the determination of antioxidant capacity. Various assays, such as the Oxygen Radical Absorption Capacity (ORAC) and the 2,2′-Azinobis-(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) test, are critical in assessing the antioxidant potential of chemical compounds, including indazoles. These methods rely on spectrophotometry to monitor the occurrence of characteristic colors or the discoloration of solutions, which may involve indazole derivatives in their evaluation processes (Munteanu & Apetrei, 2021).

Safety and Hazards

The compound is classified under GHS07 for safety . It has hazard statements H302, H315, H319, H332, H335, indicating that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Mechanism of Action

Target of Action

Indazole-containing compounds, which include 6-bromo-1h-indazol-3-ol, have been known to inhibit, regulate, and modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell cycle regulation and volume regulation, respectively .

Mode of Action

It can be inferred from related indazole compounds that they interact with their targets (such as kinases) and modulate their activity . This modulation can lead to changes in the cell cycle and cell volume regulation .

Biochemical Pathways

Based on the known targets of similar indazole compounds, it can be inferred that the compound may affect pathways related to cell cycle regulation and cell volume regulation .

Result of Action

Based on the known targets of similar indazole compounds, it can be inferred that the compound may have effects on cell cycle regulation and cell volume regulation .

properties

IUPAC Name |

6-bromo-1,2-dihydroindazol-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2O/c8-4-1-2-5-6(3-4)9-10-7(5)11/h1-3H,(H2,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUWHHOSUZDEEQQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)NNC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50646270 |

Source

|

| Record name | 6-Bromo-1,2-dihydro-3H-indazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

885521-92-6 |

Source

|

| Record name | 6-Bromo-1,2-dihydro-3H-indazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 1-oxo-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B1292379.png)